3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one
Overview
Description
3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its complex structure, which includes a triazole ring, a pyridinone moiety, and various substituents such as benzylsulfanyl and dichlorophenyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound is studied for its potential antimicrobial, antifungal, and anticancer activities. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their biological activities.
Medicine
In medicine, research is focused on the compound’s potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infections and cancer.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the Benzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group on the triazole ring.
Attachment of the Pyridinone Moiety: The pyridinone ring can be introduced through a condensation reaction involving a suitable aldehyde or ketone with the triazole intermediate.
Final Assembly: The final compound is obtained by coupling the triazole-pyridinone intermediate with the dichlorophenylmethyl group, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The benzylsulfanyl and dichlorophenyl groups can participate in various substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines (from nitro groups), alcohols (from carbonyl groups).
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, while the dichlorophenyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one: Lacks the benzylsulfanyl group, which may affect its biological activity.
3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3-chlorophenyl)methyl]pyridin-2-one: Has a single chlorine atom, potentially altering its reactivity and binding properties.
Uniqueness
The presence of both the benzylsulfanyl and dichlorophenyl groups in 3-(5-Benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one makes it unique. These groups contribute to its enhanced biological activity and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(5-benzylsulfanyl-4-methyl-1,2,4-triazol-3-yl)-1-[(3,4-dichlorophenyl)methyl]pyridin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N4OS/c1-27-20(25-26-22(27)30-14-15-6-3-2-4-7-15)17-8-5-11-28(21(17)29)13-16-9-10-18(23)19(24)12-16/h2-12H,13-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAXACIULIQCJU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=CC=C2)C3=CC=CN(C3=O)CC4=CC(=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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